N-benzyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide
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Overview
Description
N-benzyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide is a specialty compound used primarily in proteomics research. It has a molecular formula of C₁₃H₁₆F₃NO₃ and a molecular weight of 291.27 g/mol . This compound is known for its unique chemical structure, which includes a trifluoromethyl group, making it a valuable tool in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide typically involves multiple steps, including the introduction of the trifluoromethyl group and the formation of the amide bond. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production methods for this compound are not widely documented in public literature. it is likely that large-scale synthesis involves optimization of reaction conditions to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amide group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the amide group may produce an amine.
Scientific Research Applications
N-benzyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide is primarily used in proteomics research. Its unique structure allows it to interact with various proteins and enzymes, making it a valuable tool for studying protein function and interactions . Additionally, it may have applications in medicinal chemistry for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of N-benzyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the hydroxyl and amide groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-3,5-dihydroxy-3-(methyl)pentanamide: Similar structure but lacks the trifluoromethyl group.
N-benzyl-3,5-dihydroxy-3-(chloromethyl)pentanamide: Contains a chloromethyl group instead of a trifluoromethyl group.
N-benzyl-3,5-dihydroxy-3-(bromomethyl)pentanamide: Contains a bromomethyl group instead of a trifluoromethyl group.
Uniqueness
N-benzyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable tool in various scientific applications.
Properties
Molecular Formula |
C13H16F3NO3 |
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Molecular Weight |
291.27 g/mol |
IUPAC Name |
N-benzyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide |
InChI |
InChI=1S/C13H16F3NO3/c14-13(15,16)12(20,6-7-18)8-11(19)17-9-10-4-2-1-3-5-10/h1-5,18,20H,6-9H2,(H,17,19) |
InChI Key |
LVHSQWZZXKEXJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CC(CCO)(C(F)(F)F)O |
Origin of Product |
United States |
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